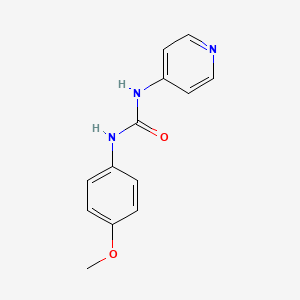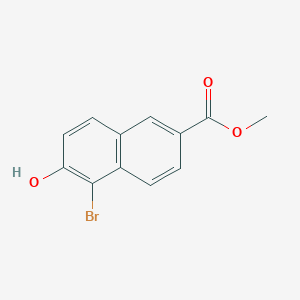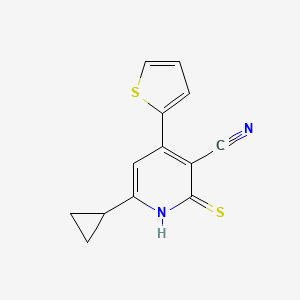
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile, also known as CP-690,550, is a synthetic small molecule drug that has been developed as an immunosuppressant for the treatment of autoimmune diseases. It is a Janus kinase (JAK) inhibitor that selectively targets JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2, -4, -7, -9, -15, and -21. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of several cytokines, particularly those that use the common gamma chain (γc) receptor. By inhibiting JAK3, 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile blocks the downstream signaling of cytokines that are involved in the activation and proliferation of immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects on the immune system. It inhibits the activation and proliferation of T cells, B cells, and natural killer cells, which leads to a decrease in the production of pro-inflammatory cytokines. 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile also reduces the number of circulating lymphocytes and decreases the expression of adhesion molecules on the surface of immune cells, which prevents their migration to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile for lab experiments is its selectivity for JAK3, which allows for the specific inhibition of cytokines that use the γc receptor. This makes it a useful tool for studying the role of JAK3 in immune cell signaling and cytokine production. However, one limitation of 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile is its potential off-target effects, particularly on JAK1, which is also involved in the signaling pathway of several cytokines. This can lead to unwanted side effects and may affect the interpretation of experimental results.
Direcciones Futuras
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases, particularly rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, there are several future directions for research on 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the investigation of the long-term safety and efficacy of 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile in patients with autoimmune diseases. Additionally, 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile may have potential applications in the treatment of other diseases, such as cancer and viral infections, which involve dysregulated immune responses.
Métodos De Síntesis
The synthesis of 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile involves several steps, starting from the reaction of 2-chloro-5-cyclopropylpyridine with sodium thiophenolate to form 6-cyclopropyl-2-thiophenylpyridine. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate to obtain 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile has been extensively studied in preclinical and clinical settings for its immunosuppressive properties. It has been shown to inhibit the activation and proliferation of T cells, B cells, and natural killer cells, which play a crucial role in the pathogenesis of autoimmune diseases. 6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile has also been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma, tumor necrosis factor-alpha, and interleukin-17, which are involved in the inflammatory response.
Propiedades
IUPAC Name |
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c14-7-10-9(12-2-1-5-17-12)6-11(8-3-4-8)15-13(10)16/h1-2,5-6,8H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHXIPMBHIEGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

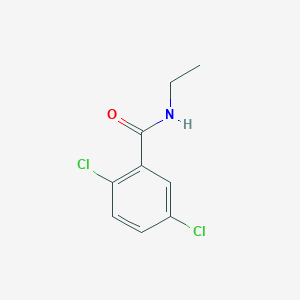
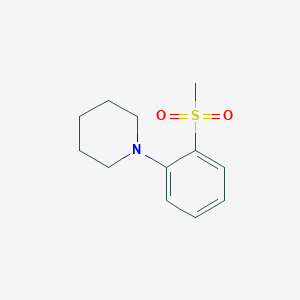
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
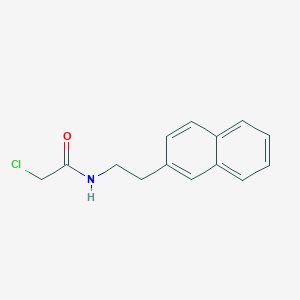
![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
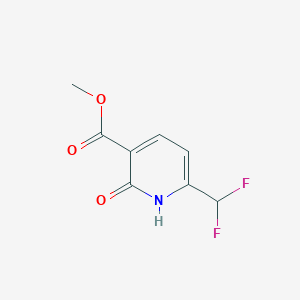
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
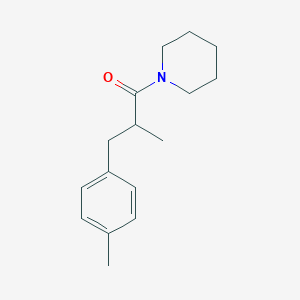
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
